Lysinoalanine Dihydrochloride
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Overview
Description
Lysinoalanine Dihydrochloride is a crosslinked amino acid derivative formed through the reaction of lysine with dehydroalanine. It is commonly found in food products that have undergone heat and alkali treatment, such as processed proteins. The presence of this compound in food has raised concerns due to its potential impact on nutritional quality and safety .
Mechanism of Action
Target of Action
Lysinoalanine primarily targets proteins , specifically those containing cysteine and serine residues . The compound interacts with these residues, leading to significant changes in the protein structure.
Mode of Action
The mechanism of lysinoalanine formation is a two-step process :
- Second, the double bond of dehydroalanine reacts with the ∈-NH 2 group of lysine to form a lysinoalanine crosslink .
Biochemical Pathways
The formation of lysinoalanine involves the elimination-addition reaction of threonine, which produces methyl-dehydroalanine. This compound then reacts with the NH 2 and SH groups to form methyl-lysinoalanine and methyl-lanthionine, respectively . The crosslinked amino acids lanthionine and methyl-lanthionine are formed by analogous nucleophilic addition reactions of the SH group of cysteine to dehydroalanine and methyl-dehydroalanine .
Pharmacokinetics
The presence of lysinoalanine residues along a protein chain is known to decrease digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants .
Result of Action
The presence of lysinoalanine residues along a protein chain decreases digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants . Protein-bound and free lysinoalanines are reported to induce enlargement of nuclei of rat kidney cells .
Action Environment
The formation of lysinoalanine is influenced by several environmental factors. Processing conditions that favor these transformations include high pH, temperature, and exposure time . Factors which minimize lysinoalanine formation include the presence of SH-containing amino acids such as cysteine, N-acetyl-cysteine, and glutathione, dephosphorylation of O-phosphoryl esters, and acylation of ∈-NH 2 groups of lysine side chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysinoalanine Dihydrochloride is synthesized through a two-step process. The first step involves the hydroxide ion-catalyzed elimination of cysteine and serine residues to form a dehydroalanine intermediate. In the second step, the double bond of dehydroalanine reacts with the ε-amino group of lysine to form a lysinoalanine crosslink .
Industrial Production Methods: In industrial settings, the formation of this compound occurs during the processing of food proteins under high pH and temperature conditions. Factors such as the type of protein, concentration of alkali, and exposure time influence the quantity of this compound formed . The addition of mercaptoethanol or cysteine to the alkaline protein solution can decrease the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Lysinoalanine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its properties.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Lysinoalanine Dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Ornithinoalanine: Formed through similar reactions involving ornithine and dehydroalanine.
Lanthionine: Another crosslinked amino acid formed through the reaction of cysteine with dehydroalanine.
Methyl-lanthionine: A methylated derivative of lanthionine.
Uniqueness: Lysinoalanine Dihydrochloride is unique due to its specific formation from lysine and dehydroalanine, and its presence in processed food products. Unlike other crosslinked amino acids, this compound has been extensively studied for its impact on protein digestibility and potential nephrotoxic effects .
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLEIXRHPXDAP-VNGAUYPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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